molecular formula C11H15N B13047464 (1S)-1-(2-Ethylphenyl)prop-2-enylamine

(1S)-1-(2-Ethylphenyl)prop-2-enylamine

Cat. No.: B13047464
M. Wt: 161.24 g/mol
InChI Key: CVEWPHIEQNOGCF-NSHDSACASA-N
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Description

(1S)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a phenyl group substituted with an ethyl group and a prop-2-enylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Ethylphenyl)prop-2-enylamine can be achieved through several methods:

    Reductive Amination: This involves the reaction of 2-ethylphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Grignard Reaction: The reaction of 2-ethylphenylmagnesium bromide with an appropriate amine precursor can yield the desired compound.

    Amination of Alkenes: The hydroamination of 2-ethylphenylpropene with an amine source under catalytic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reductive amination processes due to their efficiency and cost-effectiveness. Catalysts such as palladium or platinum on carbon are often used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of amine metabolism.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Ethylphenyl)prop-2-enylamine would depend on its specific application. Generally, amines can act as nucleophiles, participating in various biochemical pathways. They may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-Phenylprop-2-enylamine: Lacks the ethyl substitution on the phenyl ring.

    (1S)-1-(2-Methylphenyl)prop-2-enylamine: Has a methyl group instead of an ethyl group.

    (1S)-1-(2-Propylphenyl)prop-2-enylamine: Contains a propyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in (1S)-1-(2-Ethylphenyl)prop-2-enylamine may influence its reactivity and interaction with other molecules, making it unique compared to its analogs.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(2-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1

InChI Key

CVEWPHIEQNOGCF-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C=C)N

Canonical SMILES

CCC1=CC=CC=C1C(C=C)N

Origin of Product

United States

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